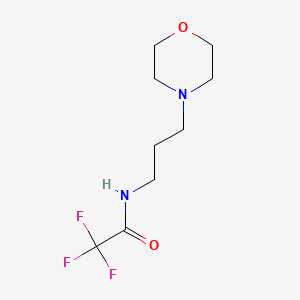

2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(15)13-2-1-3-14-4-6-16-7-5-14/h1-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZIIFCITSBJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390692 | |

| Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570421-58-8 | |

| Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in biological systems. This guide delves into the core basic properties of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide , a molecule of interest due to its hybrid structure incorporating a morpholine ring and a trifluoroacetamide group. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for conferring desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] Conversely, the trifluoroacetamide group can significantly modulate a molecule's characteristics, including its basicity and lipophilicity, making it a valuable tool in drug design.[4][5]

This document provides a comprehensive analysis of the anticipated basicity of this compound, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its acid dissociation constant (pKa) using potentiometric titration, a gold-standard technique for such measurements.[6][7][8] A plausible synthetic pathway is also outlined to provide a holistic view for researchers working with this and similar chemical entities.

Structural Analysis and Predicted Basic Properties

The basicity of this compound is primarily attributed to the tertiary amine within the morpholine ring. However, the overall electronic environment of the molecule, influenced by the trifluoroacetamide group, will dictate the precise pKa value.

The morpholine ring itself is a weakly basic heterocycle.[1] The nitrogen atom possesses a lone pair of electrons that can accept a proton. The presence of the oxygen atom in the ring has a mild electron-withdrawing inductive effect, which slightly reduces the basicity of the nitrogen compared to a simple piperidine ring.[9]

The trifluoroacetamide group, -NHC(=O)CF₃, is a strong electron-withdrawing group. This is due to the cumulative inductive effect of the three fluorine atoms and the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group.[9][10] While the trifluoroacetamide group is separated from the morpholine ring by a propyl linker, its electron-withdrawing nature will have a modest, long-range inductive effect, which is expected to slightly decrease the basicity of the morpholine nitrogen.

Therefore, it is anticipated that the pKa of this compound will be slightly lower than that of a simple N-alkylmorpholine. For context, the pKa of N-methylmorpholine is approximately 7.4. Given the electron-withdrawing influence of the trifluoroacetamide moiety, a pKa value in the range of 7.0-7.3 would be a reasonable initial estimate for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These values are critical for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅F₃N₂O₂ | [11] |

| Molecular Weight | 240.22 g/mol | [11] |

| CAS Number | 570421-58-8 | [11] |

Plausible Synthetic Route

A common and effective method for the synthesis of N-substituted morpholine derivatives involves the reductive amination of a suitable aldehyde with an amine.[12][13] A plausible synthetic route for this compound is outlined below.

Caption: Plausible synthetic route for the target compound.

This synthesis involves the acylation of 3-morpholinopropan-1-amine with trifluoroacetic anhydride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the trifluoroacetic acid byproduct.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[6][7][8] The following protocol provides a detailed, step-by-step methodology for the determination of the pKa of this compound.

Materials and Reagents

-

This compound (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl)

-

pH calibration buffers (pH 4.00, 7.00, and 10.00)

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette

-

Stir plate and magnetic stir bar

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprems.com [ijprems.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. nbinno.com [nbinno.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 11. 570421-58-8|this compound|BLD Pharm [bldpharm.com]

- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide: A Molecule of Latent Potential in Medicinal Chemistry

Abstract: 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide (CAS Number: 570421-58-8) is a synthetic compound that marries two structural motifs of significant interest in modern drug discovery: the morpholine ring and the trifluoroacetamide group. The morpholine moiety is a privileged scaffold known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, often improving a molecule's pharmacokinetic profile and enabling it to cross the blood-brain barrier. Concurrently, the trifluoroacetyl group is a well-established bioisostere for enhancing metabolic stability and modulating electronic properties. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties and a detailed, proposed synthesis protocol. It aims to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development who may consider this molecule as a novel building block or a starting point for new therapeutic agents.

Introduction: The Strategic Combination of Morpholine and Trifluoroacetamide

The rational design of small molecule therapeutics often involves the incorporation of specific chemical functionalities to optimize for potency, selectivity, and drug-like properties. This compound is a prime example of such a design, integrating two key pharmacophoric elements.

-

The Morpholine Ring: This heterocycle is a common feature in numerous approved drugs. Its inclusion can enhance aqueous solubility and introduce a basic nitrogen atom, which can be crucial for target engagement or for tuning a molecule's pKa. Furthermore, the morpholine ring is generally associated with increased metabolic stability and can act as a hydrogen bond acceptor, contributing to favorable interactions with biological targets. In the context of central nervous system (CNS) drug discovery, the physicochemical properties imparted by the morpholine ring can be particularly advantageous for achieving blood-brain barrier penetration.

-

The Trifluoroacetamide Moiety: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The trifluoroacetyl group, in particular, serves to block metabolic degradation at the amide bond, thereby increasing the compound's half-life. Its strong electron-withdrawing nature can also influence the acidity of the N-H proton and modulate the overall electronic character of the molecule, which can be critical for binding to target proteins.

Given these features, this compound is logically positioned as a valuable building block for the synthesis of novel compounds targeting a range of biological systems, particularly within the CNS.

Physicochemical Properties & Data

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for planning chemical reactions, designing purification strategies, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 570421-58-8 | Chemical Supplier Databases |

| Molecular Formula | C₉H₁₅F₃N₂O₂ | Chemical Supplier Databases |

| Molecular Weight | 240.22 g/mol | Chemical Supplier Databases |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted) | Inferred from structural features |

| Storage | 2-8°C, protected from moisture | Chemical Supplier Databases |

Synthesis and Purification: A Proposed Protocol

While no specific, peer-reviewed synthesis for this compound has been published, a robust and high-yield protocol can be designed based on well-established chemical transformations. The proposed synthesis involves a two-step process, starting from commercially available morpholine and acrylonitrile, followed by a trifluoroacetylation reaction.

Synthesis Workflow Diagram

Caption: Proposed two-part synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of the Precursor, N-(3-Aminopropyl)morpholine

This procedure is adapted from established methods for the synthesis of N-substituted aminopropyl amines.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.0 eq).

-

Cyanoethylation: Cool the flask in an ice bath and slowly add acrylonitrile (1.0-1.1 eq) dropwise with vigorous stirring. The reaction is exothermic. Maintain the temperature below 30°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of 3-(morpholin-4-yl)propanenitrile.

-

Work-up (for intermediate): The resulting 3-(morpholin-4-yl)propanenitrile can be purified by vacuum distillation, though for the subsequent reduction, the crude product can often be used directly.

-

Reduction to Amine: The 3-(morpholin-4-yl)propanenitrile is then reduced to the primary amine. A common method is catalytic hydrogenation.

-

Dissolve the nitrile in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70°C.

-

The reaction should be monitored for hydrogen uptake.

-

-

Isolation of Precursor: Once the reaction is complete, cool the vessel, carefully filter off the catalyst, and concentrate the solvent under reduced pressure to yield N-(3-aminopropyl)morpholine. This can be further purified by vacuum distillation if necessary.

Part 2: Trifluoroacetylation of N-(3-Aminopropyl)morpholine

This is a standard acylation of a primary amine.

-

Reaction Setup: Dissolve N-(3-aminopropyl)morpholine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq), to the solution.

-

Acylation: Cool the solution in an ice bath to 0°C. Slowly add trifluoroacetic anhydride (1.05-1.1 eq) dropwise. An exothermic reaction will occur, and a precipitate of triethylammonium trifluoroacetate may form.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

The final compound, this compound, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a methanol/DCM mixture.

-

Potential Applications in Drug Discovery and Chemical Biology

Given its structural features, this compound is a promising, yet underexplored, molecule. Its primary utility is likely as a chemical intermediate for the synthesis of more complex molecules.

As a Building Block for CNS-Targeted Libraries

The combination of the blood-brain barrier-penetrating potential of the morpholine moiety and the metabolic stability conferred by the trifluoroacetamide group makes this compound an attractive starting point for the development of libraries of compounds targeting CNS disorders. The terminal morpholine nitrogen can be further functionalized, or the entire fragment can be incorporated into a larger molecular scaffold.

In Fragment-Based Drug Discovery

As a relatively small molecule with desirable physicochemical properties, it could be used in fragment-based screening campaigns to identify initial hits against a variety of protein targets. The trifluoroacetamide provides a stable linker, while the morpholine can provide key interactions with a protein binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a molecule of significant latent potential. While specific biological activity and applications are yet to be defined in the public literature, its design is rooted in established medicinal chemistry principles. The proposed synthesis is robust and relies on well-understood reactions, making the compound accessible for further investigation.

Future research efforts should focus on:

-

Synthesis and full characterization: Publishing a detailed experimental procedure with full spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR) would be invaluable to the research community.

-

Biological Screening: Broad screening of this compound against various biological targets, particularly those implicated in neurological disorders, could uncover novel activities.

-

Library Synthesis: Utilizing this compound as a core building block to generate a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of this compound, with the aim of stimulating further research into its properties and potential applications in the advancement of therapeutic sciences.

References

Due to the lack of specific peer-reviewed literature on this compound (CAS 570421-58-8), this section provides references to general methods and principles that are applicable to its synthesis and the understanding of its constituent moieties.

- Synthesis of N-(3-Aminopropyl)morpholine: For general procedures on the synthesis of the precursor, refer to patents on the production of aminopropylamines, such as CN1660825A, which describes the reaction of morpholine with acrylonitrile followed by reduction.

- Trifluoroacetylation of Amines: Weygand, F., & Geiger, R. (1956). Chemische Berichte, 89(3), 647-652.

- Role of Morpholine in Medicinal Chemistry: Gallenkamp, D., & Weske, M. (2021). The Morpholine Ring in Medicinal Chemistry. Archiv der Pharmazie, 354(8), 2100068. This review provides a comprehensive overview of the utility of the morpholine scaffold in drug design.

- Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. A key review highlighting the strategic use of fluorine in drug design to modulate physicochemical and biological properties.

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous compounds to present a detailed profile encompassing its chemical structure, proposed synthesis, predicted physicochemical and spectral properties, and a discussion of its potential biological significance. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related fluorinated morpholine derivatives.

Introduction and Rationale

The unique properties of fluorine-containing organic molecules have cemented their importance in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the morpholine moiety is a privileged scaffold in drug discovery, known to improve aqueous solubility and pharmacokinetic profiles. The compound this compound combines these two key structural features, suggesting its potential as a novel bioactive agent. This guide aims to provide a detailed technical exploration of this molecule, offering insights into its synthesis and characterization based on established chemical principles and data from structurally related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central propyl linker connecting a terminal trifluoroacetamide group and a morpholine ring.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅F₃N₂O₂ | - |

| Molecular Weight | 240.22 g/mol | [1] |

| CAS Number | 570421-58-8 | - |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 5 | Predicted |

Proposed Synthesis Protocol

A robust and high-yielding synthesis of this compound can be achieved through the acylation of 3-morpholinopropan-1-amine with trifluoroacetic anhydride. This method is a standard procedure for the formation of trifluoroacetamides from primary amines.[2][3][]

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-morpholinopropan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the trifluoroacetic acid byproduct.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Predicted Spectroscopic and Chromatographic Data

The following spectral data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring, the propyl linker, and the NH proton of the amide. The methylene protons of the morpholine ring adjacent to the oxygen (H-2, H-6) will appear as a triplet around 3.7 ppm, while those adjacent to the nitrogen (H-3, H-5) will be a triplet around 2.4 ppm.[5][6] The propyl chain protons will exhibit signals in the range of 1.7-3.4 ppm. The NH proton will likely appear as a broad triplet between 6.5 and 8.5 ppm, with its chemical shift being dependent on concentration and solvent.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The carbons of the morpholine ring adjacent to the oxygen (C-2, C-6) are expected around 67 ppm, and those adjacent to the nitrogen (C-3, C-5) around 54 ppm.[8][9] The propyl chain carbons will resonate in the aliphatic region (approximately 25-58 ppm). The carbonyl carbon of the trifluoroacetamide group is predicted to be around 157 ppm (as a quartet due to coupling with the fluorine atoms), and the trifluoromethyl carbon will appear as a quartet around 116 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[10][11]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3300 | N-H stretch (amide) | Medium |

| 2950-2800 | C-H stretch (aliphatic) | Strong |

| ~1700 | C=O stretch (amide I band) | Strong |

| ~1550 | N-H bend (amide II band) | Strong |

| 1200-1100 | C-F stretch | Strong |

| ~1115 | C-O-C stretch (morpholine) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern will likely involve cleavage of the C-C bonds in the propyl chain and fragmentation of the morpholine ring. A prominent fragment corresponding to the loss of the trifluoroacetyl group is anticipated.[12][13][14] Alpha-cleavage next to the amide nitrogen is a common fragmentation pathway for such compounds.[15]

Potential Biological Applications and Future Directions

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several avenues for investigation.

-

Antifungal Activity: Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[16] The presence of the morpholine-acetamide core in the title compound makes it a candidate for screening as a potential antifungal agent.

-

Sigma Receptor Modulation: A structurally related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been shown to be a selective σ1 receptor ligand with antinociceptive effects.[17] Given the prevalence of the morpholine moiety in sigma receptor ligands, it would be worthwhile to evaluate the binding affinity of this compound for these receptors.

-

PI3 Kinase Inhibition: A series of 4-morpholino-2-phenylquinazolines have been evaluated as inhibitors of PI3 kinase p110alpha, an important target in cancer therapy.[18] The morpholine group is a key pharmacophore in these inhibitors, suggesting that the title compound could be explored for similar activity.

Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization using the spectroscopic techniques outlined in this guide. Subsequently, a comprehensive biological evaluation, including screening for antifungal, anticancer, and neurological activities, would be a logical next step to elucidate the therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of this compound. By leveraging data from analogous compounds, a plausible synthetic route and a comprehensive set of expected analytical data have been presented. The structural features of this molecule suggest that it is a promising candidate for further investigation in the field of medicinal chemistry. The information contained herein is intended to serve as a valuable resource for researchers embarking on the study of this and related fluorinated morpholine derivatives.

References

-

Abaev, V. T., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

SpectraBase. Morpholine hydrochloride. SpectraBase. Accessed January 12, 2026. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Accessed January 12, 2026. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

-

JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Accessed January 12, 2026. [Link]

-

The Basics of FTIR. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. The Basics of FTIR. Accessed January 12, 2026. [Link]

-

Pyo, D., & Lee, J. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-8. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 12, 2026. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). HMDB. Accessed January 12, 2026. [Link]

-

A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. (n.d.). Retrieved from [Link]

-

de Vicente, J., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 847-851. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Accessed January 12, 2026. [Link]

-

Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 207-211. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

PubChem. 2,2,2-trifluoro-N-(pyridin-2-yl)acetamide. PubChem. Accessed January 12, 2026. [Link]

-

Wang, Z., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2973. [Link]

-

Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1635-1642. [Link]

- Google Patents. (2002).

- Google Patents. (2011).

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy, 80, 112-118. [Link]

-

Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. [Link]

-

PubChem. Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro-. PubChem. Accessed January 12, 2026. [Link]

-

Rowe, S. F., et al. (2019). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Chemical Communications, 55(13), 1919-1922. [Link]

-

Goral, M., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(16), 4983. [Link]

-

NIST. N-(n-Propyl)acetamide. NIST WebBook. Accessed January 12, 2026. [Link]

-

Michigan State University. Proton NMR Table. MSU Chemistry. Accessed January 12, 2026. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

- Google Patents. (2011).

-

Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4885. [Link]

- Google Patents. (2000). Convergent process for the preparation of a morpholine compound. US6051717A.

- Google Patents. (2021). Preparation method for m-diamide compounds. US11180443B2.

Sources

- 1. IR Spectrum: Amides [quimicaorganica.org]

- 2. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The unique structural features of this molecule, namely the trifluoroacetamide and morpholine moieties, impart desirable pharmacokinetic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is characterized by the following fundamental properties:

| Property | Value |

| Molecular Formula | C9H15F3N2O2 |

| Molecular Weight | 240.22 g/mol [1] |

| IUPAC Name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide |

The presence of the trifluoroacetamide group is a key feature, known to enhance metabolic stability and lipophilicity of drug candidates.[2] This strategic fluorination can improve a molecule's ability to cross biological membranes, including the blood-brain barrier, a critical aspect for drugs targeting the central nervous system (CNS).[2] The morpholine ring, a common heterocyclic motif in medicinal chemistry, often improves aqueous solubility and can participate in crucial hydrogen bonding interactions with biological targets.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthesis

A logical approach to the synthesis of this compound involves the acylation of a primary amine with a trifluoroacetylating agent.

Sources

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide. The trifluoroacetamide functional group is of significant interest in medicinal chemistry and drug development, primarily for its ability to enhance the metabolic stability and pharmacokinetic profile of bioactive molecules.[1] This document details a preferred synthetic route commencing from commercially available precursors, elucidates the underlying reaction mechanism, presents a detailed experimental protocol, and outlines methods for purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction and Strategic Importance

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in modern drug design. The trifluoromethyl (-CF₃) group, in particular, can profoundly influence a molecule's properties, including lipophilicity, binding affinity, and resistance to metabolic degradation by cytochrome P450 enzymes.[1] The target compound, this compound, combines this valuable trifluoroacetyl moiety with a morpholinopropylamine scaffold. The morpholine ring is a prevalent heterocycle in pharmaceuticals, often improving aqueous solubility and serving as a key pharmacophoric element.[2] The primary amine of the precursor, 3-morpholinopropan-1-amine, serves as a versatile handle for chemical modification.[3][4]

This guide focuses on the direct N-trifluoroacetylation of 3-morpholinopropan-1-amine, a reliable and scalable method for producing the target compound in high yield and purity.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic disconnection of the target amide bond reveals two key synthons: the primary amine, 3-morpholinopropan-1-amine, and an electrophilic trifluoroacetyl source.

Figure 1: Retrosynthetic analysis of the target molecule.

Based on this analysis, the forward synthesis involves the acylation of 3-morpholinopropan-1-amine. Several reagents can serve as the trifluoroacetyl source, including trifluoroacetyl chloride, ethyl trifluoroacetate, and trifluoroacetic anhydride (TFAA).[1][5] Trifluoroacetic anhydride is often the reagent of choice due to its high reactivity, commercial availability, and the straightforward nature of the reaction.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Core Synthesis: N-Trifluoroacetylation

The selected pathway involves the direct reaction between 3-morpholinopropan-1-amine and trifluoroacetic anhydride in an aprotic solvent, with a tertiary amine base to neutralize the trifluoroacetic acid byproduct.

Figure 2: Overall synthetic workflow diagram.

Mechanistic Insight

The reaction proceeds via a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 3-morpholinopropan-1-amine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is an excellent leaving group.

-

Proton Transfer: The resulting protonated amide is deprotonated by a base, typically triethylamine, which also neutralizes the trifluoroacetic acid formed from the leaving group. This drives the reaction to completion.[1][8]

Materials and Reagents

| Compound Name | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| 3-morpholinopropan-1-amine | 123-00-2 | C₇H₁₆N₂O | 144.22 | Starting Material[9] |

| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | C₄F₆O₃ | 210.03 | Acylating Agent[6] |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Base/Acid Scavenger |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | Workup Reagent |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Workup Reagent |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

Detailed Experimental Protocol

Safety Precautions: Trifluoroacetic anhydride is highly corrosive, toxic, and reacts violently with water. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is thoroughly dried before use.[1][6]

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-morpholinopropan-1-amine (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution via a syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding it to a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess TFAA and trifluoroacetic acid.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water (1x) and then with brine (1x) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product, typically an oil or semi-solid, can be purified to high homogeneity using flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is generally effective. The morpholine nitrogen can cause streaking on silica; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can mitigate this issue.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the morpholine ring protons, the propyl chain methylene groups, and a broad triplet for the N-H proton coupled to the adjacent CH₂ group.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic carbonyl carbon and the quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: Will exhibit a single peak corresponding to the -CF₃ group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ ion, confirming the molecular weight (240.22 g/mol ).[10]

-

HPLC: Can be used to determine the final purity of the compound.

Conclusion

The synthesis of this compound is reliably achieved through the N-trifluoroacetylation of 3-morpholinopropan-1-amine using trifluoroacetic anhydride. This method is high-yielding, utilizes readily available reagents, and follows a well-understood reaction mechanism. The protocol described herein provides a clear and validated pathway for researchers to access this valuable fluorinated building block for applications in pharmaceutical and agrochemical research.

References

-

BenchChem. Trifluoroacetylation of Amines using Trifluoroacetyl Chloride. [URL: https://www.benchchem.com/application-notes/trifluoroacetylation-of-amines][1]

-

Google Patents. KR101072679B1 - New trifluoroacetylation method for amines. [URL: https://patents.google.com/patent/KR101072679B1/en][11]

-

Google Patents. KR101083935B1 - Trifluoroacetylation for amines. [URL: https://patents.google.com/patent/KR101083935B1/en][12]

-

LookChem. Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. [URL: https://www.lookchem.com/cas-383/383-63-1.html][5]

-

ElectronicsAndBooks. Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. [URL: https://www.electronicsandbooks.com/e-books/paper-book/chemical-sciences/organic-chemistry/trifluoroacetylation-of-amines-with-trifluoroacetic-acid-in-the-presence-of-trichloroacetonitrile-and-triphenylphosphine-P112A192N200911105/]

-

Organic Syntheses. L-Tyrosine, N-(trifluoroacetyl)-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p1024][13]

-

Wikipedia. Ethyl trifluoroacetate. [URL: https://en.wikipedia.org/wiki/Ethyl_trifluoroacetate][14]

-

ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields... [URL: https://www.researchgate.net/figure/Trifluoroethylation-reactions-of-secondary-amines-Isolated-yields-are-given-Reactions_fig3_326687002][15]

-

LookChem. N-(3-Aminopropyl)morpholine. [URL: https://www.lookchem.com/N-3-Aminopropyl-morpholine/][3]

- AApptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [URL: https://www.aapptec.com/post-cleavage-purification-and-analysis-of-peptides-tfa-removal-sp-201.html]

-

ACS Publications. Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. [URL: https://pubs.acs.org/doi/10.1021/jo01351a027][16]

-

ChemicalBook. N-(3-Aminopropyl)morpholine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7350788.htm][4]

-

BLDpharm. This compound. [URL: https://www.bldpharm.com/products/570421-58-8.html][17]

-

ChemScene. 3-Morpholinopropan-1-amine. [URL: https://www.chemscene.com/products/3-Morpholinopropan-1-amine-123-00-2.html][9]

- Google Patents. US20150099714A1 - Synthesis of deuterated morpholine derivatives. [URL: https://patents.google.

- Google Patents. US6649796B2 - Process for the preparation of acetamide derivatives. [URL: https://patents.google.

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. [URL: https://patents.google.

-

Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-Nucleophilic_Acyl_Substitution/21.06%3A_Reactions_of_Acid_Anhydrides]

- Audrey Yun Li. Trifluoromethylation. [URL: https://audryyunli.weebly.

- Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine. [URL: https://patents.google.

-

Wikipedia. Trifluoroacetic anhydride. [URL: https://en.wikipedia.org/wiki/Trifluoroacetic_anhydride][6]

- Google Patents. US6051717A - Convergent process for the preparation of a morpholine compound. [URL: https://patents.google.

- Quora. Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? [URL: https://www.quora.com/Why-is-trifluoroacetic-anhydride-more-reactive-than-acetic-anhydride-in-a-nucleophilic-substitution]

-

Sigma-Aldrich. Perfluoro Acid Anhydrides. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/386/811/t497104-pis.pdf][7]

-

Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [URL: https://www.ataman-kimya.com/n-3-aminopropyl-morpholine_u231]

- Google Patents. EP0531702B1 - Process for the manufacture of insecticidal, nematicidal and acaricidal 2-aryl-3-subst. -5-(trifluoromethyl)pyrrole compounds from N-(subst. benzyl). [URL: https://patents.google.

- Toronto Research Chemicals. N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide. [URL: https://www.trc-canada.com/product-detail/?L466500]

-

PrepChem.com. Synthesis of 2,2,2-Trifluoro-N-[4-methyl-1-(p-trifluoroacetylphenyl)-2-pyrazolin-3-yl]acetamide. [URL: https://www.prepchem.com/synthesis-of-2-2-2-trifluoro-n-4-methyl-1-p-trifluoroacetylphenyl-2-pyrazolin-3-yl-acetamide][18]

- PubChemLite. Acetamide, 2,2,2-trifluoro-n-4-morpholinyl. [URL: https://pubchemlite.org/compound/Acetamide_2_2_2-trifluoro-n-4-morpholinyl-]

-

Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/2-2-2-trifluoro-n-3-morpholin-4-yl-propyl-acetamide-570421-58-8][10]

- Organic Chemistry Portal. Trifluoroacetamides. [URL: https://www.organic-chemistry.org/protectivegroups/amino/trifluoroacetamides.htm]

- PNAS. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.80.22.6715]

-

NIH. 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/][19]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [URL: https://www.researchgate.net/publication/257549488_Morpholines_Synthesis_and_Biological_Activity][2]

- PubChem. 2,2,2-trifluoro-N-[2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/361854]

- NIST WebBook. Acetamide, 2,2,2-trifluoro-N-phenyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C404240&Mask=4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

- 11. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 12. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 570421-58-8|this compound|BLD Pharm [bldpharm.com]

- 18. prepchem.com [prepchem.com]

- 19. 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide: Synthesis, Characterization, and Potential Biological Significance

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Although direct literature on this specific molecule is sparse, this paper constructs a robust scientific profile by examining its constituent moieties: the morpholine ring and the trifluoroacetamide group. Both are well-established "privileged structures" in medicinal chemistry, known to confer desirable pharmacokinetic and pharmacodynamic properties. This guide details a proposed synthetic route, purification protocols, and explores the compound's potential biological activities based on extensive literature analysis of analogous structures. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Convergence of Two Privileged Scaffolds

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the combination of well-characterized pharmacophores to create new molecular entities with enhanced efficacy, selectivity, and improved drug-like properties. This compound emerges from this paradigm, integrating the versatile morpholine scaffold with the bio-potentiating trifluoroacetamide group.

The morpholine ring is a ubiquitous heterocycle in numerous approved drugs and bioactive molecules.[1] Its prevalence is attributed to its advantageous physicochemical properties, including metabolic stability and the ability to improve the pharmacokinetic profile of a compound.[1][2] The morpholine moiety can act as a hydrogen bond acceptor and its flexible chair-like conformation allows it to serve as a versatile scaffold, optimally positioning other functional groups for interaction with biological targets.[3][4] This has led to its incorporation in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[2][5]

The trifluoroacetamide group is another critical component in contemporary drug design. The introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate their electronic properties, lipophilicity, and metabolic stability.[6] The trifluoroacetyl group, in particular, is a strong electron-withdrawing group that can influence the reactivity of the adjacent amide bond and enhance binding affinity to biological targets. Trifluoroacetamides are key intermediates in the synthesis of many pharmaceuticals.[6]

This guide will provide a detailed, scientifically-grounded exploration of this compound, from its logical synthesis to its potential as a modulator of biological systems.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the N-acylation of the commercially available starting material, N-(3-Aminopropyl)morpholine.

Starting Material: N-(3-Aminopropyl)morpholine

N-(3-Aminopropyl)morpholine is a bifunctional molecule containing a tertiary amine within the morpholine ring and a primary amine on the propyl side chain. This primary amine is the more reactive nucleophile and the target for acylation.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)morpholine

| Property | Value | Reference |

| CAS Number | 123-00-2 | |

| Molecular Formula | C₇H₁₆N₂O | [7] |

| Molecular Weight | 144.22 g/mol | [7] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Purity | >99.0% (GC) | [7] |

Proposed Synthetic Protocol: Trifluoroacetylation of N-(3-Aminopropyl)morpholine

The trifluoroacetylation of a primary amine is a robust and high-yielding reaction.[8] Several reagents can be employed for this transformation, with trifluoroacetic anhydride being a common and effective choice.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add N-(3-Aminopropyl)morpholine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.5 eq) or pyridine, to the solution to act as an acid scavenger.[8]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the reaction.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 - 1.2 eq) to the cooled, stirring solution. Monitor for any significant temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Potential Biological Significance and Therapeutic Applications

The conjugation of the morpholine and trifluoroacetamide moieties suggests that this compound could possess a range of interesting biological activities.

Insights from the Morpholine Scaffold

The morpholine ring is a key component in a multitude of biologically active compounds, contributing to their therapeutic effects and favorable pharmacokinetic profiles.[9]

-

Central Nervous System (CNS) Activity: Morpholine derivatives are well-represented in CNS drug discovery due to their ability to cross the blood-brain barrier.[2][4] This is attributed to the balanced lipophilic-hydrophilic nature of the morpholine ring.[3] As such, this compound could be a candidate for development as a therapeutic agent for neurological or psychiatric disorders.

-

Enzyme Inhibition: The morpholine scaffold is an integral part of the pharmacophore for certain enzyme inhibitors.[1] Its ability to form hydrogen bonds and engage in hydrophobic interactions can stabilize the compound within the active site of an enzyme.[3]

-

Anticancer and Anti-inflammatory Properties: A broad spectrum of biological activities, including anticancer and anti-inflammatory effects, have been reported for morpholine-containing compounds.[3]

The Role of the Trifluoroacetamide Group

The trifluoromethyl group is a bioisostere of the methyl group and is frequently incorporated into drug candidates to enhance their therapeutic properties.[10]

-

Metabolic Stability: The strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, which can lead to an increased half-life of the drug in the body.[6]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[10]

Hypothetical Mechanism of Action: Modulation of Ion Channels

Given the structural features of this compound, it is plausible that it could act as a modulator of ion channels. For instance, trifluoroacetate, a related small molecule, has been shown to act as a selective allosteric modulator of the glycine receptor, a ligand-gated ion channel in the CNS.[11][12]

Caption: Potential allosteric modulation of a receptor.

This hypothetical mechanism suggests that the title compound could bind to an allosteric site on a receptor, thereby modulating the effect of the endogenous ligand and influencing neuronal signaling. This could have implications for conditions such as chronic pain, anxiety, and other neurological disorders.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, area of chemical space. The strategic combination of the morpholine and trifluoroacetamide moieties provides a strong rationale for its synthesis and biological evaluation. The synthetic route proposed in this guide is straightforward and relies on well-established chemical transformations.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening for biological activity. Based on the analysis presented herein, initial investigations could target CNS receptors and enzymes, as well as assays for anticancer and anti-inflammatory activity. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related compounds, potentially leading to the development of novel drug candidates.

References

-

Bame, Z. B., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kaur, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Trifluoroacetamide: A Key Reagent in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

-

Kushwaha, N., & Silakari, O. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1691-1713. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Li, A. R., et al. (2007). A Convenient Synthesis of Trifluoroacetamides from Sodium Trifluoroacetate and Amines. Synthetic Communications, 30(17), 3141-3145. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 930. [Link]

-

Li, A. R., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and trichloroacetonitrile and triphenylphosphine. Chinese Chemical Letters, 21(3), 266-269. [Link]

- Lauten, M., et al. (1988). U.S. Patent No. 4,758,623. Washington, DC: U.S.

-

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

- Kim, S. H., et al. (2011).

-

N-(3-AMINOPROPYL)MORPHOLINE. (n.d.). Ataman Kimya. [Link]

-

Li, A. R., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. ResearchGate. [Link]

- Goodman, M., et al. (2013). U.S.

- Goodman, M., et al. (2015). U.S.

-

James, J. R., & Mihic, S. J. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(2), 305-310. [Link]

-

James, J. R., & Mihic, S. J. (2012). Trifluoroacetate Is an Allosteric Modulator With Selective Actions at the Glycine Receptor. PubMed. [Link]

-

Singh, R. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6299. [Link]

-

Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate. [Link]

-

The Critical Role of Trifluoroacetamide in Chemical Manufacturing. (n.d.). Core Pioneer. [Link]

-

N-(3-AMINOPROPYL)MORPHOLINE. (n.d.). Ataman Kimya. [Link]

- CN1660825A - Method for preparing N-amino propyl morpholine. (n.d.).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. N-(3-Aminopropyl)morpholine | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide, a fluorinated organic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct literature on this specific molecule, this document outlines a well-established, two-step synthetic pathway, detailed experimental protocols, and a discussion of its theoretical properties and potential avenues for investigation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Rationale

This compound incorporates two key structural motifs of significant interest in medicinal chemistry: a trifluoroacetamide group and a morpholine ring. The trifluoroacetyl group is known to enhance the metabolic stability and bioavailability of drug candidates by altering their lipophilicity and electrostatic interactions.[1] The morpholine moiety is a common heterocyclic scaffold found in numerous approved drugs, often contributing to improved solubility and pharmacokinetic properties.[2] The combination of these two functional groups in a single molecule suggests its potential as a novel building block or a candidate for biological screening.

This guide will provide a detailed, practical approach to the synthesis and characterization of this compound, enabling researchers to produce and evaluate it for their specific applications.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of the key intermediate, N-(3-aminopropyl)morpholine, followed by its trifluoroacetylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-(3-aminopropyl)morpholine

This procedure is adapted from established methods for the synthesis of N-substituted aminopropyl amines.[3]

Materials:

-

Morpholine

-

Acrylonitrile

-

Raney Nickel or Cobalt Catalyst

-

Methanol or Ethanol

-

Ammonia solution

-

Hydrogen gas supply

-

High-pressure reactor (autoclave)

Protocol:

-

Cyanoethylation: In a well-ventilated fume hood, add morpholine to a reaction flask. While stirring vigorously, slowly add acrylonitrile dropwise. The molar ratio of morpholine to acrylonitrile should be approximately 1.3:1.[3] The reaction is exothermic and should be maintained at a controlled temperature. After the addition is complete, continue stirring for an additional 2 hours to ensure the completion of the reaction. The product of this step is 3-morpholinopropionitrile.

-

Hydrogenation: Transfer the crude 3-morpholinopropionitrile to a high-pressure reactor. Add a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel or a cobalt-based catalyst. An ammonia solution is often used as a co-catalyst to suppress side reactions.[3]

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the recommended pressure (typically 3-4 MPa) and heat to the appropriate temperature (around 130-150 °C).[3]

-

Maintain the reaction under these conditions with continuous stirring for 3-5 hours, or until hydrogen uptake ceases.

-

After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

The resulting solution containing N-(3-aminopropyl)morpholine can be purified by distillation under reduced pressure.

Step 2: Trifluoroacetylation of N-(3-aminopropyl)morpholine

This protocol utilizes trifluoroacetic anhydride for the efficient trifluoroacetylation of the primary amine.[4]

Materials:

-

N-(3-aminopropyl)morpholine (from Step 1)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Dissolve N-(3-aminopropyl)morpholine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Add one equivalent of triethylamine to act as a base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of trifluoroacetic anhydride dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess trifluoroacetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C9H15F3N2O2 | [5] |

| Molecular Weight | 240.22 g/mol | [5] |

| CAS Number | 570421-58-8 | - |

| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid | - |

| Purity (Commercial) | 95% | [5] |

Analytical Characterization:

To confirm the identity and purity of the synthesized compound, a comprehensive analytical characterization should be performed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the trifluoromethyl group and the morpholine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the C-F bonds of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Future Research

While specific biological activities for this compound have not been reported, its structural features suggest several promising areas for investigation:

-

Drug Discovery: The compound could be screened for a wide range of biological activities, including but not limited to CNS disorders, inflammation, and infectious diseases, given the prevalence of the morpholine and trifluoroacetamide motifs in bioactive molecules.[2][6]

-

Chemical Probe Development: The trifluoromethyl group can serve as a useful label for ¹⁹F NMR studies, making this compound a potential chemical probe for studying biological systems.

-

Materials Science: The unique properties conferred by the fluorine atoms could be exploited in the development of novel polymers or functional materials.

Future research should focus on the biological evaluation of this compound and its derivatives, as well as the optimization of the synthetic route for large-scale production.

Caption: Logical workflow for the investigation of the target compound.

Conclusion

This technical guide provides a practical and scientifically grounded framework for the synthesis, characterization, and potential exploration of this compound. By leveraging established synthetic methodologies and a clear understanding of the properties of its constituent functional groups, researchers are well-equipped to investigate the potential of this promising compound in their respective fields.

References

-

Rana, A., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and Their Conversion into Nitriles. SynOpen, 2(2), 180-191. Available at: [Link]

- Kim, S., et al. (2011). Trifluoroacetylation for amines. KR101083935B1. Google Patents.

-

Xiamen Aeco Chemical Co., Ltd. (n.d.). N-(3-Aminopropyl)morpholine Usage And Synthesis. Available at: [Link]

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2294–2297. Available at: [Link]

-

Maulide, N., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 59(4), 1334-1350. Available at: [Link]

-

Wang, Z., et al. (2020). Proposed strategy for the synthesis of N‐trifluoroacetyl amides. Advanced Synthesis & Catalysis, 362(15), 3041-3046. Available at: [Link]

-

Donike, M. (1973). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Journal of Chromatography A, 78(2), 273-279. Available at: [Link]

- CN1660825A (2005). Method for preparing N-amino propyl morpholine. Google Patents.

-

Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(11), 1341-1342. Available at: [Link]

-

Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 522-530. Available at: [Link]

-

Chem-Impex (n.d.). N-(3-Aminopropyl)morpholine. Available at: [Link]

- EP2621894B1 (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

-

Ataman Kimya (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Available at: [Link]

-

Van der Poorten, C., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1319-1323. Available at: [Link]

-

CP Lab Safety (n.d.). This compound, 95% Purity, C9H15F3N2O2, 25 grams. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide: A Computational Chemistry Whitepaper

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide. In the absence of direct experimental studies on this specific molecule, this document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals. By leveraging established quantum chemical and molecular modeling techniques, we propose a systematic investigation into the structural, electronic, and pharmacokinetic properties of this compound. This guide details the rationale behind the selection of computational methods, including Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, conformational analysis to understand its dynamic behavior, molecular docking to explore potential biological targets, and in silico ADMET profiling to assess its drug-likeness. The protocols described herein are designed to be self-validating and are grounded in authoritative literature on analogous molecular systems.

Introduction and Rationale

This compound is a molecule of interest due to the presence of several key pharmacophores: a trifluoroacetamide group, a flexible propyl linker, and a morpholine ring. The trifluoroacetyl group can enhance metabolic stability and binding affinity, while the morpholine moiety is a common feature in many bioactive compounds, improving aqueous solubility and pharmacokinetic properties. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for predicting its behavior in a biological system.

Theoretical studies provide a powerful, cost-effective, and efficient means to elucidate these properties before undertaking extensive experimental synthesis and testing.[1] This guide proposes a multi-faceted computational workflow to thoroughly characterize this compound, providing foundational insights for its potential application in drug discovery.